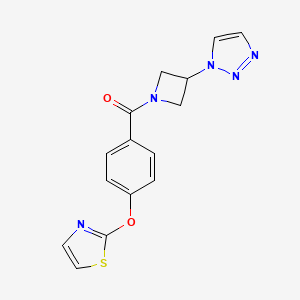
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone is a synthetic organic molecule that features a triazole ring, an azetidine ring, and a thiazole ring. These structural motifs are often found in bioactive compounds, making this molecule of interest in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: This could involve the cyclization of a suitable precursor under basic or acidic conditions.
Thiazole Ring Introduction: This might be done through a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Final Coupling: The final step would involve coupling the triazole-azetidine intermediate with the thiazole-containing moiety under appropriate conditions, such as using a coupling reagent like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance scalability and safety.
Green Chemistry: Employing environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the methanone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents such as LiAlH4 or NaBH4.
Substitution: Conditions might include the use of bases or acids, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of new materials with unique properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.
Biological Probes: Utilized in studying biological pathways.
Medicine
Drug Development: Potential as a lead compound in the development of new pharmaceuticals.
Antimicrobial Agents: Possible use as an antimicrobial agent due to the presence of bioactive rings.
Industry
Polymer Chemistry: Use in the synthesis of novel polymers.
Mechanism of Action
The mechanism of action would depend on the specific application but might involve:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathways Involved: Could involve pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyridin-2-yloxy)phenyl)methanone
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(4-(pyrimidin-2-yloxy)phenyl)methanone
Uniqueness
- Structural Features : The combination of triazole, azetidine, and thiazole rings is unique and may confer specific bioactivity.
- Reactivity : The specific arrangement of functional groups may result in unique reactivity patterns.
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S/c21-14(19-9-12(10-19)20-7-5-17-18-20)11-1-3-13(4-2-11)22-15-16-6-8-23-15/h1-8,12H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTZPDJKXFWCOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=NC=CS3)N4C=CN=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
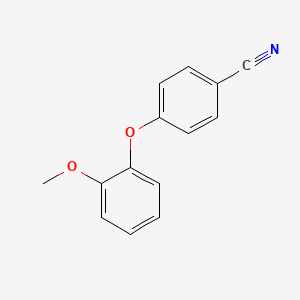
![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)

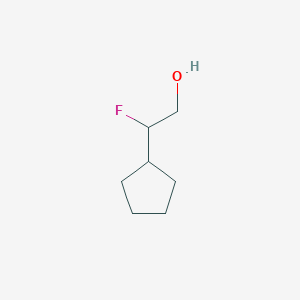
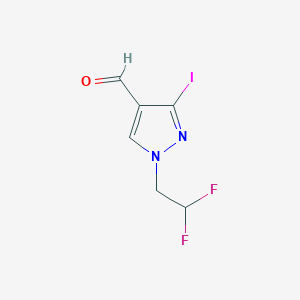
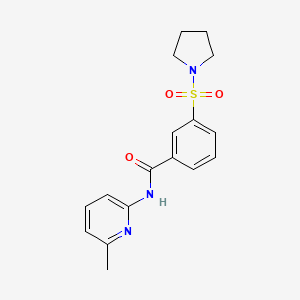

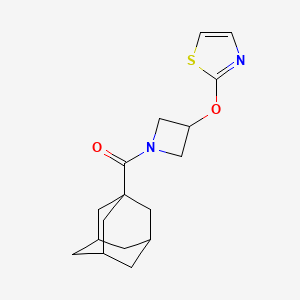

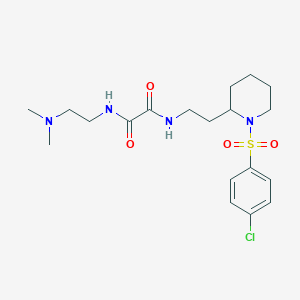
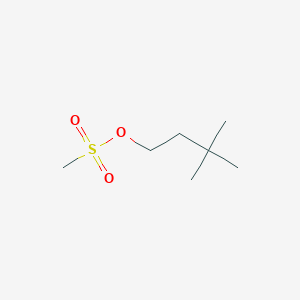
![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
![m-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399463.png)
![3,4-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2399464.png)
